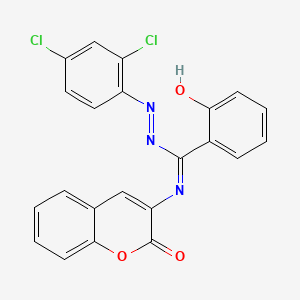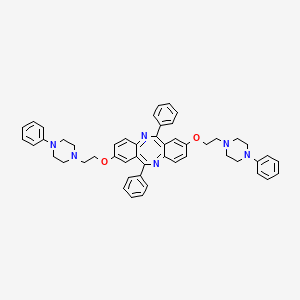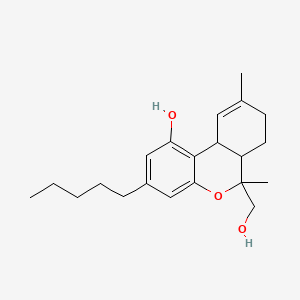
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol is a derivative of delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl-delta(9)-tetrahydrocannabinol typically involves the hydroxylation of delta(9)-tetrahydrocannabinol. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.
Scientific Research Applications
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of cannabinoids.
Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and other cannabinoid-based products.
Mechanism of Action
The mechanism of action of 6-Hydroxymethyl-delta(9)-tetrahydrocannabinol involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various signaling pathways, leading to effects such as pain relief, anti-inflammation, and modulation of mood and appetite.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated derivatives of delta(9)-tetrahydrocannabinol, such as 11-Hydroxy-delta(9)-tetrahydrocannabinol and 8-Hydroxy-delta(9)-tetrahydrocannabinol.
Uniqueness
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol is unique due to its specific hydroxylation pattern, which can influence its chemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
96551-58-5 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(23)20-16-10-14(2)8-9-17(16)21(3,13-22)24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3 |
InChI Key |
AFSGVVWOXYAPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


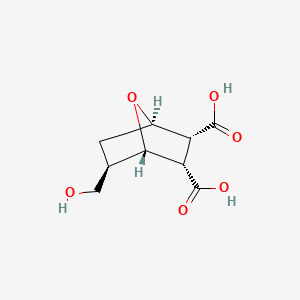
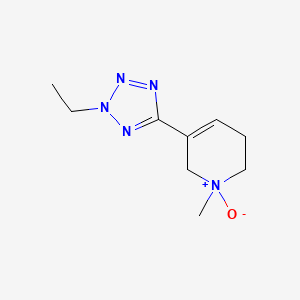

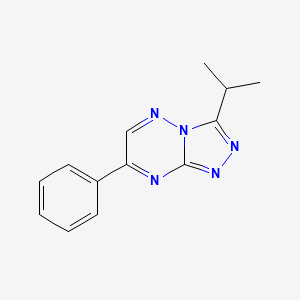
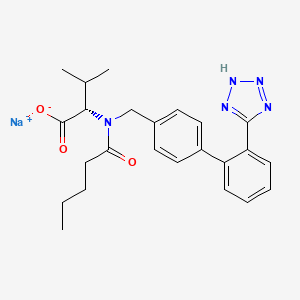
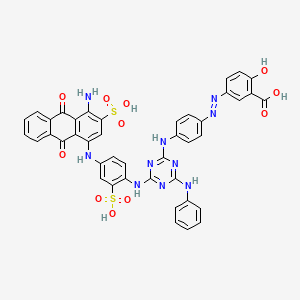

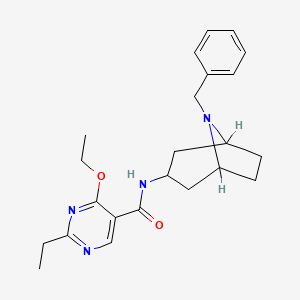
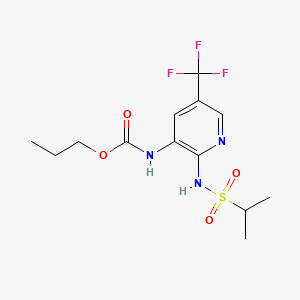
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

